4-Phenoxybutylmagnesium bromide
Description
4-Phenoxybutylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It is widely used in organic synthesis for nucleophilic addition reactions, particularly in the formation of carbon-carbon bonds. A notable application is its reaction with 3,5-dimethoxyacetophenone to produce carbinols in high yields (88%), as demonstrated in cannabinoid synthesis research . This compound’s phenoxybutyl chain introduces steric and electronic effects that influence its reactivity and selectivity in target reactions.
Properties
IUPAC Name |
magnesium;butoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUAABAPUGSMPG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybutylmagnesium bromide is synthesized through the reaction of 4-phenoxybutyl bromide with magnesium turnings in an anhydrous ether solvent. The reaction is initiated by the addition of iodine crystals to activate the magnesium. The process is carried out under an inert atmosphere, typically argon or nitrogen, to prevent the reaction with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The product is often supplied as a solution in THF at a specified concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybutylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from coupling reactions with various electrophiles.
Scientific Research Applications
Chemistry: 4-Phenoxybutylmagnesium bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it is used in the synthesis of steroid derivatives and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Phenoxybutylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic center, followed by the elimination of the leaving group .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Fluorophenylmagnesium Bromide
- Molecular Formula : C₆H₄BrFMg
- Molecular Weight : 199.31 g/mol
- Applications : Used in fluorinated compound synthesis due to the electron-withdrawing fluorine substituent, which enhances electrophilic reactivity. Commonly employed in pharmaceutical intermediates.
- Reactivity: The fluorine atom reduces electron density at the phenyl ring, increasing the reagent’s nucleophilicity compared to non-fluorinated analogs.
- Safety : Requires stringent moisture control, typical of Grignard reagents .
4-Benzyloxyphenylmagnesium Bromide
- Molecular Formula : C₁₃H₁₁BrMgO
- Applications : Utilized in aryl ether syntheses, where the benzyloxy group acts as a protecting group for hydroxyl functionalities.
4-Methoxybenzyl Bromide
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.06 g/mol
- Density : 1.379 g/mL at 25°C
- Applications : A key intermediate in drug synthesis (e.g., antihistamines). The methoxy group enhances solubility in polar solvents.
4-(Trifluoromethoxy)benzyl Bromide
- Molecular Formula : C₈H₆BrF₃O
- Applications : Valued in agrochemical and pharmaceutical research for introducing trifluoromethoxy groups, which improve metabolic stability.
- Reactivity: The trifluoromethoxy group is strongly electron-withdrawing, making this reagent more reactive toward electron-deficient substrates than 4-phenoxybutylmagnesium bromide .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Synthetic Efficiency: this compound achieves higher yields (88%) in carbinol synthesis compared to analogs like 6-phenoxyhexylmagnesium bromide (90% yield), though both are efficient .
Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in 4-(Trifluoromethoxy)benzyl bromide) enhance reactivity toward electrophilic centers, whereas electron-donating groups (e.g., methoxy in 4-methoxybenzyl bromide) improve solubility but reduce nucleophilicity .
Safety Profiles : All Grignard reagents require rigorous moisture exclusion, but fluorinated derivatives (e.g., 4-Fluorophenylmagnesium bromide) may pose additional handling challenges due to increased reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
